

2-Fluoro-5-formylbenzoic acid CAS number 550363-85-4

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Compound of Interest

Compound Name: 2-Fluoro-5-formylbenzoic acid

Cat. No.: B1320512

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An In-depth Technical Guide to 2-Fluoro-5-formylbenzoic Acid (CAS: 550363-85-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-formylbenzoic acid is a trifunctional aromatic organic compound featuring a carboxylic acid, an aldehyde (formyl group), and a fluorine atom. This unique combination of functional groups makes it a highly valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The presence of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates, making fluorinated precursors like this one especially sought after in modern drug discovery.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of **2-Fluoro-5-formylbenzoic acid**, with a focus on its role as a key intermediate in the synthesis of pharmaceuticals such as the PARP inhibitor Olaparib.[1]

Physicochemical and Spectroscopic Data

The properties of **2-Fluoro-5-formylbenzoic acid** are summarized in the tables below.

Table 1: Physicochemical Properties



Property	Value	Reference(s)
CAS Number	550363-85-4	[2]
Molecular Formula	C ₈ H ₅ FO ₃	[2][3]
Molecular Weight	168.12 g/mol	[2][3]
IUPAC Name	2-fluoro-5-formylbenzoic acid	[2]
Appearance	Colorless to light yellow solid	[4]
Melting Point	~140-145 °C	[4]
Solubility	Soluble in ethanol, chloroform, DMSO; slightly soluble in water	[4]
Storage Conditions	2-8°C, under inert atmosphere	[5]

Table 2: Spectroscopic Data (Predicted and Theoretical)

Experimental spectral data is not widely available in published literature. The following are predicted values based on the compound's structure.



Spectroscopy	Feature	Predicted Wavenumber / Chemical Shift	Reference(s)
Infrared (IR)	O-H stretch (Carboxylic Acid)	2500-3300 cm ⁻¹ (broad)	[1]
	C=O stretch (Carboxylic Acid)	~1700-1725 cm ⁻¹	[1]
	C=O stretch (Aldehyde)	~1680-1700 cm ⁻¹	[1]
	C-H stretch (Aldehyde)	~2820 and 2720 cm ⁻¹ (weak)	[1]
	C-F stretch	~1200-1300 cm ⁻¹	[1]
¹H NMR	Aldehyde Proton (- CHO)	~10 ppm	[6]
	Aromatic Protons	7.5 - 8.5 ppm (complex splitting due to F-coupling)	[6]
	Carboxylic Acid Proton (-COOH)	>10 ppm (broad)	
¹³ C NMR	Carbonyl Carbon (Carboxylic Acid)	>165 ppm	[6]
	Carbonyl Carbon (Aldehyde)	>190 ppm	[6]

| | Aromatic Carbons | 115-165 ppm (C-F coupling observable) |[6] |

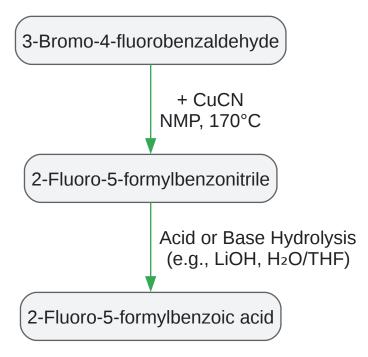
Synthesis and Experimental Protocols

The synthesis of **2-Fluoro-5-formylbenzoic acid** is most commonly achieved via a two-step process starting from 3-bromo-4-fluorobenzaldehyde. This involves the formation of a nitrile



intermediate, 2-fluoro-5-formylbenzonitrile, followed by its hydrolysis to the final carboxylic acid. [6]

Diagram: Synthetic Workflow



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Caption: Synthesis of 2-Fluoro-5-formylbenzoic acid.

Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzonitrile (Intermediate)

This protocol is adapted from the synthesis of the nitrile intermediate as described in the literature.[7]

- Reaction Setup: In a 1 L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).[7]
- Reagent Addition: Add cuprous cyanide (CuCN) (50.6 g, 0.56 mol) to the reaction mixture.[7]
- Reaction Conditions: Heat the mixture to 170°C with continuous stirring and maintain overnight.[7]



- Work-up: After cooling to room temperature, add diatomaceous earth and stir. Filter the mixture.[7]
- Extraction: Transfer the filtrate to a separatory funnel containing 400 mL of water and 500 mL of ethyl acetate. Wash the organic phase twice with water.[7]
- Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Recrystallize the resulting residue from a mixture of petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid.
 [7]

Representative Protocol: Hydrolysis to 2-Fluoro-5formylbenzoic Acid

A specific protocol for the hydrolysis of 2-fluoro-5-formylbenzonitrile is not readily available. This representative protocol is based on a similar hydrolysis of a fluorinated benzoic ester.[8]

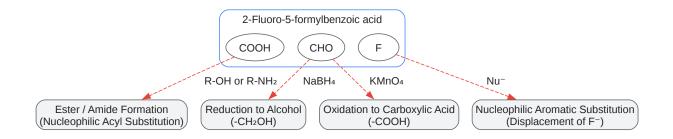
- Reaction Setup: Dissolve 2-fluoro-5-formylbenzonitrile (1 eq.) in a 3:1 solvent mixture of Tetrahydrofuran (THF) and water.
- Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (3 eq.) to the solution at room temperature.
- Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC until the starting material is consumed.
- Work-up: Remove the THF by distillation under reduced pressure. Dilute the aqueous residue with cold water.
- Acidification: Adjust the pH to approximately 3 using 1.5 N HCl (aq.).
- Extraction and Purification: Extract the aqueous phase with ethyl acetate (3x volumes).
 Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-fluoro-5-formylbenzoic acid.

Chemical Reactivity and Applications



The utility of **2-fluoro-5-formylbenzoic acid** stems from the distinct reactivity of its three functional groups.[1]

Diagram: Key Chemical Reactions



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Caption: Reactivity of the key functional groups.

- Carboxylic Acid Group: Readily undergoes nucleophilic acyl substitution to form esters, amides, and acid chlorides, providing a key handle for molecular elaboration.
- Formyl (Aldehyde) Group: Can be selectively reduced to a primary alcohol, oxidized to a second carboxylic acid (forming 4-fluoro-isophthalic acid), or used in condensation reactions like the Wittig reaction or reductive amination.[1]
- Aromatic Fluorine: The fluorine atom can be displaced via nucleophilic aromatic substitution.
 This reaction is facilitated by the strong electron-withdrawing effects of the ortho-carboxyl and para-formyl groups, which stabilize the negatively charged Meisenheimer complex intermediate.[1]

These reactive sites make the compound a crucial intermediate for pharmaceuticals, serving as a precursor for antimicrobial agents and as a foundational element in structure-activity relationship (SAR) studies.[1][9]



Application in Drug Development: Olaparib and PARP Inhibition

A prominent application of **2-fluoro-5-formylbenzoic acid** is its use as a key starting material for the synthesis of Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor.[1] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways in tumor cells.[10]

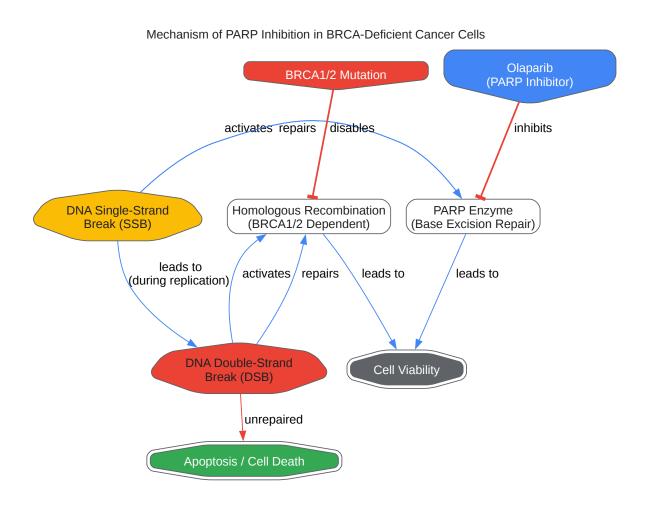
The Principle of Synthetic Lethality

The mechanism of action relies on a concept called "synthetic lethality." In cells with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs)—homologous recombination (HR)—is defective.[10] These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to fix DNA single-strand breaks (SSBs).[9]

When a PARP inhibitor like Olaparib is introduced, it blocks the BER pathway.[1] Consequently, the unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[4] In BRCA-deficient cancer cells, the inability to repair these DSBs via the faulty HR pathway leads to catastrophic genomic instability and, ultimately, selective cell death.[1][10]

Diagram: PARP Inhibition Signaling Pathway





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Caption: The concept of synthetic lethality with PARP inhibitors.

Safety Information



2-Fluoro-5-formylbenzoic acid is a chemical irritant and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement	Reference(s)
Hazard	H302	Harmful if swallowed	[11]
H315	Causes skin irritation	[2]	_
H319	Causes serious eye irritation	[2]	
H335	May cause respiratory irritation	[2]	
Precautionary	P261	Avoid breathing dust/fume/gas/mist/va pors/spray	[6]
P280	Wear protective gloves/protective clothing/eye protection/face protection	[6]	
P302+P352	IF ON SKIN: Wash with plenty of soap and water	[6]	_
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	[6]	

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.



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